(3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE
Overview
Description
(3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is a complex organic compound with a molecular formula of C26H28N4O3. This compound is characterized by the presence of a piperazine ring, a nitro group, and a phenethylamino group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. The nitro group is introduced through nitration reactions, while the phenethylamino group is added via amination reactions. The final step often involves the coupling of the piperazine derivative with the (3-methylphenyl) group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and phenethylamino group play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 3-methyl-: Similar structure but lacks the piperazine and nitro groups.
4-Nitrophenyl phenyl ketone: Contains a nitro group but differs in the overall structure.
3-Benzoyltoluene: Similar aromatic structure but lacks the piperazine and phenethylamino groups.
Uniqueness
(3-METHYLPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, nitro group, and phenethylamino group makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-20-6-5-9-22(18-20)26(31)29-16-14-28(15-17-29)23-10-11-25(30(32)33)24(19-23)27-13-12-21-7-3-2-4-8-21/h2-11,18-19,27H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVJUNBQNCFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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